3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine

Descripción general

Descripción

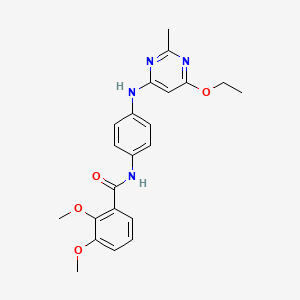

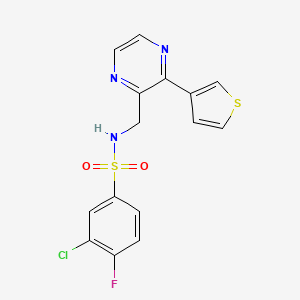

The compound “3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with an isopropoxy group at the 2-position, a benzylsulfonyl group at the 3-position, and methyl groups at the 4 and 6 positions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzylsulfonyl group would likely have a significant impact on the compound’s overall structure and properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The benzylsulfonyl group could also potentially undergo various reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar isopropoxy and methyl groups would impact the compound’s solubility, polarity, and reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Green Chemistry

A modified synthesis approach for 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, utilized in the production of Dexlansoprazole, illustrates the application of related sulfonyl compounds in pharmaceutical manufacturing. This method includes steps like N-oxidation, one-pot synthesis, and chlorination, showing an emphasis on green chemistry principles through reduced waste generation (Gilbile, Bhavani, & Vyas, 2017).

Molecular Probes for A3 Adenosine Receptors

In the exploration of molecular probes for A3 adenosine receptors, functionalized congeners of 1,4-dihydropyridines were developed. These compounds, including modifications with benzyl ester groups, showcased selectivity towards cloned human A3 adenosine receptors. This research underlines the potential of similar sulfonyl-containing compounds in the synthesis of targeted molecular probes for receptor studies (Li, Chang, Ji, Melman, & Jacobson, 1999).

Radiopharmaceutical Development

Sulfonyl fluoride-based compounds have been assessed for their potential as labelling agents in radiopharmaceutical development. The study highlighted the preparation of bifunctional arylsulfonyl fluorides for PET chemistry, demonstrating the versatility of sulfonyl compounds in creating biomarkers for medical imaging (Inkster, Liu, Ait-Mohand, Schaffer, Guérin, Ruth, & Storr, 2012).

Antioxidant Properties

The synthesis and evaluation of a series of 6-substituted-2,4-dimethyl-3-pyridinols revealed notable antioxidant properties. These compounds, synthesized through a strategic low-temperature conversion process, exhibited significant reactivity towards peroxyl radicals, positioning them as potent chain-breaking antioxidants. This indicates the potential of similar sulfonyl-containing pyridinols in developing effective antioxidants (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-benzylsulfonyl-4,6-dimethyl-2-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-12(2)21-17-16(13(3)10-14(4)18-17)22(19,20)11-15-8-6-5-7-9-15/h5-10,12H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBSNZQZLDURTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)CC2=CC=CC=C2)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321205 | |

| Record name | 3-benzylsulfonyl-4,6-dimethyl-2-propan-2-yloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665707 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

262439-82-7 | |

| Record name | 3-benzylsulfonyl-4,6-dimethyl-2-propan-2-yloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2879121.png)

![ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2879129.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2879133.png)